1-(Furan-2-yl)hexan-1-amine hydrochloride

Medicinal Chemistry Lipophilicity ADME

1-(Furan-2-yl)hexan-1-amine hydrochloride (CAS 1864062-53-2) is a furan-based primary amine derivative featuring a hexyl chain, commercially supplied as a hydrochloride salt to enhance aqueous solubility. Its molecular formula is C10H18ClNO and molecular weight is 203.71 g/mol.

Molecular Formula C10H18ClNO
Molecular Weight 203.71 g/mol
CAS No. 1864062-53-2
Cat. No. B1446881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Furan-2-yl)hexan-1-amine hydrochloride
CAS1864062-53-2
Molecular FormulaC10H18ClNO
Molecular Weight203.71 g/mol
Structural Identifiers
SMILESCCCCCC(C1=CC=CO1)N.Cl
InChIInChI=1S/C10H17NO.ClH/c1-2-3-4-6-9(11)10-7-5-8-12-10;/h5,7-9H,2-4,6,11H2,1H3;1H
InChIKeyWDEPYPMSIQEIAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Furan-2-yl)hexan-1-amine Hydrochloride (CAS 1864062-53-2) for Research and Procurement


1-(Furan-2-yl)hexan-1-amine hydrochloride (CAS 1864062-53-2) is a furan-based primary amine derivative featuring a hexyl chain, commercially supplied as a hydrochloride salt to enhance aqueous solubility. Its molecular formula is C10H18ClNO and molecular weight is 203.71 g/mol [1]. This compound is primarily offered as a research chemical or synthetic building block , with a typical commercial purity of 95% .

Furan-based primary amine building block with hexyl chain for lipophilic extension
Hydrochloride salt form supports aqueous handling and standard buffer preparation
Research-grade purity suitable for synthetic elaboration and SAR probing

Why Generic Furan Amines Cannot Simply Substitute for 1-(Furan-2-yl)hexan-1-amine Hydrochloride


Substituting 1-(Furan-2-yl)hexan-1-amine hydrochloride with simpler furan amines like furfurylamine (C5H7NO) [1] or 1-(furan-2-yl)ethanamine (C6H9NO) [2] is not straightforward due to significant differences in key physicochemical properties that directly impact experimental outcomes. The hexyl chain in the target compound confers a substantially higher lipophilicity (LogP ~3.28 ) compared to its shorter-chain analogs, which alters membrane permeability, receptor binding kinetics, and overall bioavailability profiles. Furthermore, the hydrochloride salt form provides enhanced aqueous solubility over the free base [3], a critical factor for reproducible in vitro assays. These quantifiable differences in molecular weight, LogP, and topological polar surface area (TPSA) mean that results obtained with one compound cannot be reliably extrapolated to another without rigorous experimental validation.

Target
1-(Furan-2-yl)hexan-1-amine HCl
Lipophilic hexyl chain, salt form, MW 203.71
Risk
Substituting with shorter-chain analogs may shift membrane permeability and binding profiles
Common Substitute
Furfurylamine / 1-(furan-2-yl)ethanamine
Lower LogP (~0.5–1.1), free base form
Mismatch
>2-unit LogP difference and absence of salt alter solubility and nonspecific binding context
Property
Salt form advantage
Hydrochloride improves aqueous solubility vs free base
Implication
Free base analogs may require organic co-solvents, affecting assay reproducibility

Quantitative Evidence Guide for 1-(Furan-2-yl)hexan-1-amine Hydrochloride


Quantitative Differentiation by Lipophilicity (LogP) from Shorter-Chain Analogs

The target compound exhibits a computed LogP of 3.2815 , which is significantly higher than that of furfurylamine (estimated LogP ~0.5 [1]) and 1-(furan-2-yl)ethanamine (estimated LogP ~1.1 [1]). This 2- to 3-unit increase in LogP translates to a 100- to 1000-fold increase in theoretical partition coefficient, indicating a strong bias for non-polar environments such as lipid bilayers.

Lipophilicity (LogP)
Cross-study comparable
Target LogP 3.28 vs analogs 0.5–1.1
Reported >2-unit LogP difference directs membrane-permeability study fit
Computed values; experimental confirmation recommended
Medicinal Chemistry Lipophilicity ADME

Enhanced Aqueous Solubility from Hydrochloride Salt Form Compared to Free Base

The compound is provided as a hydrochloride salt, a standard strategy to improve the aqueous solubility of amine-containing molecules [1]. While direct comparative solubility data for this specific compound versus its free base (MW 167.25 g/mol ) is not available in the public domain, the salt form is known to increase solubility by several orders of magnitude for similar lipophilic amines, as predicted by the Henderson-Hasselbalch equation for weak bases in acidic environments.

Salt-form solubility
Class-level inference
Expected significant solubility gain vs free base
Hydrochloride salt supports aqueous assay preparation context
Direct comparative data unavailable; based on amine salt literature
Formulation Solubility Sample Preparation

Distinct Polar Surface Area (TPSA) Profile for Blood-Brain Barrier Penetration Prediction

The target compound has a computed Topological Polar Surface Area (TPSA) of 39.16 Ų . This value is identical to that of shorter-chain analogs like furfurylamine [1] because the TPSA is dominated by the primary amine and furan oxygen atoms. However, the much higher LogP of the target compound (3.28) pushes its predicted CNS Multiparameter Optimization (MPO) score towards a more favorable range for passive blood-brain barrier penetration compared to the more polar, shorter-chain analogs.

TPSA
Cross-study comparable
39.16 Ų
Low TPSA combined with high LogP supports CNS-permeability research fit
Computed value; TPSA identical to furfurylamine
CNS Drug Design ADME Physicochemical Property

Guaranteed Purity (95%) and Identity from Authoritative Chemical Supplier

The compound is commercially available from major chemical suppliers such as Leyan with a documented purity of 95% . This level of purity is specified for research use and is suitable for most screening and synthetic applications. In contrast, many lesser-known analogs (e.g., custom synthesis of similar furan alkylamines) may be offered with lower or unspecified purity, introducing variability into experimental results.

Supplier purity
Supplier-specified
95%
Documented purity supports reproducibility in SAR and screening workflows
Vendor specification; independent QC recommended for critical studies
Chemical Sourcing Quality Control Reproducibility

Optimal Application Scenarios for 1-(Furan-2-yl)hexan-1-amine Hydrochloride


CNS Drug Discovery Programs Requiring Enhanced Membrane Permeability

The compound's high LogP (3.28) and low TPSA (39.16 Ų) profile make it a promising scaffold for designing central nervous system (CNS) penetrant molecules . It is well-suited for use in cell-based permeability assays (e.g., PAMPA or Caco-2) and in vivo brain penetration studies where its physicochemical properties predict a high likelihood of crossing the blood-brain barrier .

Synthesis of Lipophilic Building Blocks for Medicinal Chemistry

As a primary amine, the compound serves as a versatile synthetic intermediate. Its hexyl chain provides a hydrophobic anchor that can be elaborated to generate compound libraries with enhanced lipophilicity and target binding affinity . Its commercial availability at 95% purity ensures reliable yields in subsequent synthetic steps.

In Vitro Pharmacology Studies in Aqueous Buffers

The hydrochloride salt form ensures adequate aqueous solubility, making it practical for preparing stock solutions in water or physiological buffers [1]. This is essential for reliable concentration-response curves in biochemical and cell-based assays, avoiding the artifacts associated with poorly soluble free bases.

Comparative SAR Studies with Furan Amine Congeners

Due to its quantifiable differences in LogP and molecular weight compared to shorter-chain analogs like furfurylamine [2], this compound is ideal for structure-activity relationship (SAR) campaigns aimed at probing the effect of alkyl chain length on biological activity or physicochemical properties.

Application
Selection Property
Validation Focus
CNS permeability research
High lipophilicity with low TPSA
Passive membrane permeability assays
Synthesis of lipophilic intermediates
Primary amine reactivity and hexyl anchor
Purity and synthetic yield consistency
In vitro pharmacology in aqueous media
Hydrochloride salt solubility
Aqueous solubility and assay reproducibility
Comparative furan amine SAR studies
Alkyl chain length dependency
LogP and activity correlation profiling

Technical Documentation Hub

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23 linked technical documents
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